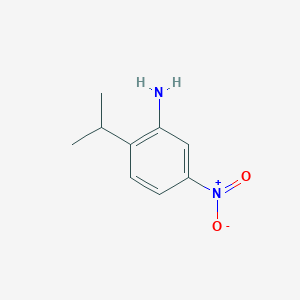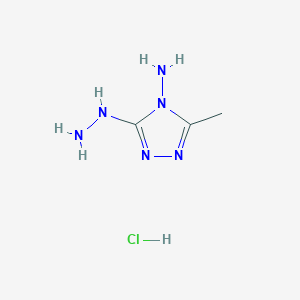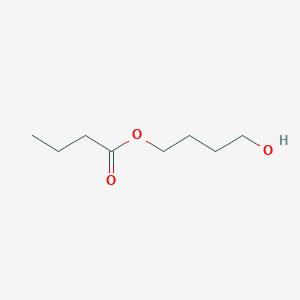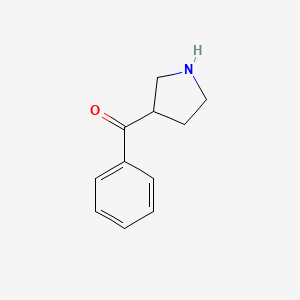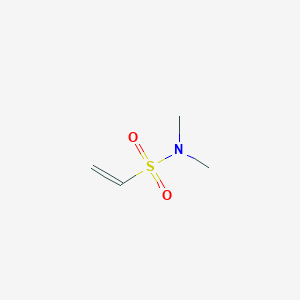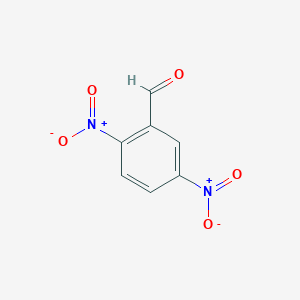
N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
X-ray Powder Diffraction in Pesticide Characterization
N-derivatives of phenoxyacetamide compounds, including structures similar to N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, have been characterized using X-ray powder diffraction. This method is crucial in identifying and characterizing potential pesticides. X-ray diffraction provides key data such as peak positions, intensities, and unit-cell parameters, essential for understanding the crystal structures of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).
Anticancer Activity and Structural Analysis
A compound structurally similar to this compound has been synthesized and studied for its anticancer properties. The compound's structure was elucidated using techniques like HNMR and LC-MS, and its anticancer potential was confirmed through in silico modeling, targeting the VEGFr receptor. Crystallography revealed its orthorhombic crystal system, aiding in understanding its molecular interactions (Sharma et al., 2018).
Anticonvulsant Activity and Mechanism of Action
Research on acetamide derivatives, similar to this compound, has shown anticonvulsant activity. One such compound demonstrated effectiveness in mice, with a specific focus on inhibiting voltage-gated sodium currents and enhancing GABA effects. This research contributes to understanding the potential neurological applications of these compounds (Pękala et al., 2011).
Environmental and Analytical Chemistry Applications
The use of similar acetamide derivatives in environmental and analytical chemistry has been explored. For instance, certain derivatives have been used as molecular probes for tracing carbonyl compounds in water samples. These studies are crucial for environmental monitoring and understanding chemical interactions in various ecosystems (Houdier et al., 2000).
Synthesis Techniques and Chemical Properties
Research has focused on the synthesis of quinolones from acetamide derivatives under microwave irradiation, demonstrating the efficiency and yield of such processes. These findings are significant for the pharmaceutical industry and organic chemistry, where these methods can be applied for rapid and efficient synthesis (Liu Chang-chu, 2014).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-16(12(2)9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNXUNOUFODSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


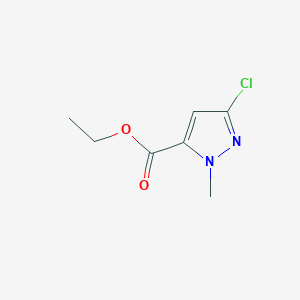
![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)

